N-[3-(propan-2-yl)phenyl]glycinamide
Description
N-[3-(propan-2-yl)phenyl]glycinamide is a glycinamide derivative featuring a 3-isopropylphenyl substituent. Its molecular formula is C₁₁H₁₆N₂O, with a structure comprising a glycine backbone linked to an aromatic ring modified with a branched alkyl group (propan-2-yl). Its analogs, such as N-[4-(propan-2-yl)phenyl]glycinamide (a positional isomer), have been more extensively documented .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
OATOFJGQQJVXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN |
Origin of Product |
United States |
Scientific Research Applications
N-[3-(propan-2-yl)phenyl]glycinamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(propan-2-yl)phenyl]glycinamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, and pathways involved in oxidative stress, such as the Nrf2 pathway.
Comparison with Similar Compounds
Structural Analogs
(a) N-[4-(propan-2-yl)phenyl]glycinamide
- Key Difference : The isopropyl group is attached to the phenyl ring at the 4-position instead of the 3-position.
- Impact : Positional isomerism can significantly alter physicochemical properties, such as solubility and intermolecular interactions. For example, the 4-isopropyl derivative may exhibit better crystallinity due to symmetrical substitution .
- Synthesis : Both isomers likely share similar synthetic routes (e.g., coupling glycine derivatives with substituted anilines), but reaction conditions (e.g., temperature, catalysts) may vary to optimize yields.
(b) N-(3-chloro-2-methylphenyl)-N²-(2,4-dimethylphenyl)-N²-(phenylsulfonyl)glycinamide
- Structure : Incorporates a sulfonyl group and multiple halogen/methyl substituents.
- Functional Impact : The sulfonyl group enhances hydrogen-bonding capacity and stability, making it more suited for enzyme inhibition studies compared to the simpler glycinamide backbone of the target compound.
- Mechanistic Relevance : This compound’s interactions with enzymes/receptors are driven by its sulfonyl and chloro groups, whereas the target compound relies on hydrophobic interactions from the isopropyl group .
(c) N²-[(4-fluorophenyl)sulfonyl]-N²-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide
- Structure : Combines sulfonyl, methoxy, and isopropyl groups.
- Comparison : The addition of electron-withdrawing (fluoro) and electron-donating (methoxy) groups diversifies its reactivity. Such modifications are absent in the target compound, limiting its utility in contexts requiring electronic modulation (e.g., redox-active materials) .
Functional Group Variations
(a) N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide
- Structure : Contains an acryloyl group and a phenylbutyl chain.
- This makes it more versatile in polymer chemistry .
(b) N-[3-(acetylamino)phenyl]-3-phenylpropanamide
- Structure: Features an acetylated amino group and a phenylpropanamide chain.
- Biological Relevance : The acetyl group may enhance metabolic stability compared to the target compound’s primary amide, suggesting better pharmacokinetic profiles in drug development .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications | Reference |
|---|---|---|---|---|
| N-[3-(propan-2-yl)phenyl]glycinamide | C₁₁H₁₆N₂O | Glycinamide, 3-isopropylphenyl | Medicinal chemistry intermediates | |
| N-[4-(propan-2-yl)phenyl]glycinamide | C₁₁H₁₆N₂O | Glycinamide, 4-isopropylphenyl | Crystallography studies | |
| N-(3-chloro-2-methylphenyl)-N²-(phenylsulfonyl)glycinamide | C₂₂H₂₀ClN₂O₃S | Sulfonyl, chloro, methyl | Enzyme inhibition | |
| N²-[(4-fluorophenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide | C₂₃H₂₄FN₂O₃S | Sulfonyl, fluoro, isopropyl | Redox-active materials |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
